Chemical structure and molecular weight of 2-Azidomethyl-4-chloropyridine
Chemical structure and molecular weight of 2-Azidomethyl-4-chloropyridine
2-Azidomethyl-4-chloropyridine: A Comprehensive Technical Guide on Structure, Synthesis, and Bioorthogonal Applications
Executive Summary
In the rapidly evolving field of chemical biology, the development of bioorthogonal handles is critical for the site-specific labeling and tracking of proteins in living systems. 2-Azidomethyl-4-chloropyridine (often referred to in literature as "Azide 7" or "picolyl azide") has emerged as a premier chemical building block for these applications[1]. By acting as a non-natural substrate for engineered mutant lipoic acid ligases (LplA), this compound enables the precise incorporation of an azide moiety onto target proteins via Probe Incorporation Mediated by Enzymes (PRIME) technology[2]. This functionalization subsequently allows for rapid, chelation-assisted Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), bridging the gap between genetic tagging and synthetic fluorophore attachment[3].
This whitepaper provides an in-depth analysis of the chemical structure, validated synthesis protocols, and step-by-step methodologies for utilizing 2-Azidomethyl-4-chloropyridine in advanced protein labeling workflows.
Chemical Identity and Structural Analytics
The utility of 2-Azidomethyl-4-chloropyridine stems from its highly specialized structural topology. The pyridine ring provides a stable, compact aromatic scaffold that mimics the steric profile of native enzymatic substrates when accommodated by engineered binding pockets. The chlorine atom at the 4-position acts as an electron-withdrawing group, modulating the electronic properties of the ring, while the azidomethyl group at the 2-position serves as the critical bioorthogonal handle for click chemistry[4].
Table 1: Physicochemical Properties of 2-Azidomethyl-4-chloropyridine
| Property | Value / Description |
| IUPAC Name | 2-(azidomethyl)-4-chloropyridine |
| CAS Number | 96628-82-9[5] |
| Molecular Formula | C₆H₅ClN₄[6] |
| Molecular Weight | 168.58 g/mol [7] |
| Physical State | Brown oil (at standard temperature and pressure)[8] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.44 (d, 1H, J=5.3 Hz), 7.33 (d, 1H, J=2.0 Hz), 7.21 (dd, 1H, J=5.3, 2.0 Hz), 4.46 (s, 2H)[1] |
Synthesis Methodology
The synthesis of 2-Azidomethyl-4-chloropyridine relies on a classical Sₙ2 nucleophilic aliphatic substitution. The protocol described below ensures high yield and purity, which is critical since trace impurities can interfere with downstream enzymatic ligation or CuAAC reactions.
Causality in Experimental Design:
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Solvent Choice (DMF): Dimethylformamide is a polar aprotic solvent that selectively solvates the sodium cation (Na⁺), leaving the azide anion (N₃⁻) highly nucleophilic and accelerating the Sₙ2 displacement of the chloride or leaving group on the methyl position.
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Degassing: Purging with nitrogen prevents the oxidative degradation of the pyridine precursor at elevated temperatures.
Step-by-Step Synthesis Protocol:
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Preparation: In a flame-dried reaction flask, dissolve 55.1 mmol of the precursor (e.g., 4-chloro-2-(chloromethyl)pyridine) and a 2.8-fold molar excess of Sodium Azide (NaN₃, 155 mmol, 10.1 g) in 180 mL of anhydrous DMF[9].
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Atmospheric Control: Degas the solution by bubbling dry nitrogen gas through the mixture for 15 minutes, then seal the vessel under a positive nitrogen atmosphere[9].
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Reaction: Heat the mixture to 50 °C and stir continuously overnight (approximately 12–16 hours)[9].
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Quenching: Cool the reaction vessel to room temperature. Slowly add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃) to neutralize any acidic byproducts and quench the reaction[9].
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Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a 1:1 mixture of Ethyl Acetate (EtOAc) and Hexane (3 × 300 mL)[9].
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2-Azidomethyl-4-chloropyridine as a brown oil (Typical yield: ~94%)[8].
Chemical synthesis pathway of 2-Azidomethyl-4-chloropyridine via SN2 substitution.
Bioorthogonal Applications: PRIME Technology
The most prominent application of 2-Azidomethyl-4-chloropyridine is its use in Probe Incorporation Mediated by Enzymes (PRIME) [2]. In native biological systems, E. coli lipoic acid ligase (LplA) covalently attaches lipoic acid to a specific lysine residue on target proteins.
Mechanistic Causality:
Wild-type LplA possesses a binding pocket tailored for the linear, aliphatic chain of lipoic acid. 2-Azidomethyl-4-chloropyridine is sterically bulkier and aromatic. To achieve bioorthogonal labeling, researchers engineered LplA mutants—specifically W37V or W37I (Tryptophan 37 mutated to Valine or Isoleucine)[2]. This mutation expands the hydrophobic binding cavity, allowing the enzyme to recognize 2-Azidomethyl-4-chloropyridine and ligate it to a 13-to-22 amino acid Lipoic Acid Acceptor Peptide (LAP) tag fused to the protein of interest[1].
Table 2: Comparative Ligation Efficiency of LplA Variants
| LplA Variant | Substrate | Apparent MW Shift (LAP-fusion) | Ligation Yield (1 hour) |
| Wild-Type LplA | 2-Azidomethyl-4-chloropyridine | ~42 kD to ~40 kD | 73%[1] |
| Mutant W37I LplA | 2-Azidomethyl-4-chloropyridine | ~42 kD to ~40 kD | >95% (Quantitative)[1] |
Note: The molecular weight shift occurs because the positively charged lysine of the LAP tag converts into a neutral amide upon ligation, altering its electrophoretic mobility[1].
Experimental Protocol: Site-Specific Protein Labeling
The following self-validating protocol details the two-step process of PRIME followed by chelation-assisted CuAAC for labeling cell-surface or purified proteins.
Causality in Click Chemistry Reagents:
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CuSO₄ & Sodium Ascorbate: Ascorbate acts as a reducing agent, generating the catalytically active Cu(I) species from Cu(II) in situ.
-
THPTA Ligand: Tris(3-hydroxypropyltriazolyl)methylamine (THPTA) is a water-soluble ligand that coordinates Cu(I). This coordination accelerates the cycloaddition while simultaneously preventing the copper-catalyzed generation of reactive oxygen species (ROS), thereby preserving protein integrity[2].
Step-by-Step Labeling Workflow:
-
Enzymatic Ligation (PRIME):
-
Prepare a reaction mixture containing the LAP-tagged target protein (e.g., expressed on live cells or purified).
-
Add 10 μM of the engineered LplA mutant (e.g., W37V LplA)[2].
-
Add 2-Azidomethyl-4-chloropyridine to a final concentration of 200–500 μM.
-
Initiate the reaction by adding 1 mM ATP and 5 mM Magnesium Acetate.
-
Incubate for 20–30 minutes at room temperature or 37 °C[2].
-
-
Washing: Wash the cells or dialyze the purified protein 3 times with PBS to remove unreacted azide probe and ATP.
-
Chelation-Assisted CuAAC:
-
Prepare the click labeling solution: 20 μM of the desired Alkyne-Fluorophore (e.g., Alexa Fluor 647-alkyne), 50 μM CuSO₄, and 250 μM THPTA ligand[2].
-
Self-Validation Check: Pre-mix CuSO₄ and THPTA before adding to the biological sample to ensure complete chelation.
-
Add 2.5 mM Sodium Ascorbate to initiate the generation of Cu(I)[6].
-
Apply the solution to the azide-functionalized protein and incubate for exactly 5 minutes[2].
-
-
Termination: Quench the reaction by washing the sample with a buffer containing a biocompatible copper chelator (e.g., 500 μM bathocuproine sulfonate) to halt the click reaction and remove residual copper[6].
Workflow of Probe Incorporation Mediated by Enzymes (PRIME) followed by CuAAC click chemistry.
References
- Ting, Alice Y., et al. "Probe incorporation mediated by enzymes." U.S. Patent Application US20150125904A1, Google Patents.
-
Fernandez-Suarez, Marta, et al. "Redirecting lipoic acid ligase for cell surface protein labeling with small-molecule probes." Nature Biotechnology 25: 1483-1487 (2007). URL:[Link]
-
National Institute of Informatics (NII). "がん細胞選択的細胞死の誘導を目的とした 高い DNA 切断活性を有する 新規二核銅(II)錯体の開発" (Synthesis and Binding Properties). URL: [Link]
Sources
- 1. US20150125904A1 - Probe incorporation mediated by enzymes - Google Patents [patents.google.com]
- 2. WO2013148189A1 - Probe incorporation mediated by enzymes - Google Patents [patents.google.com]
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- 4. 2-Azidomethyl-4-chloropyridine| [benchchem.com]
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